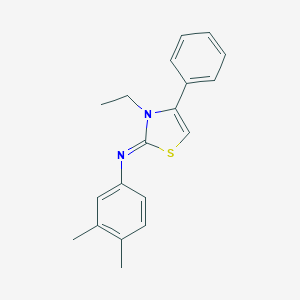
N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C10H12N2O2S3 and a molecular weight of 288.4 g/mol. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-methylthiobenzothiazole with dimethylamine and a sulfonylating agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Substituted Benzothiazoles: Compounds with similar structural motifs and biological activities.
Uniqueness
N,N-dimethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is unique due to its specific sulfonyl and dimethylamine functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C10H12N2O2S3 |
|---|---|
Molekulargewicht |
288.4g/mol |
IUPAC-Name |
N,N-dimethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C10H12N2O2S3/c1-12(2)17(13,14)7-4-5-8-9(6-7)16-10(11-8)15-3/h4-6H,1-3H3 |
InChI-Schlüssel |
KZKNCKVQDGEQAC-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B389085.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)

![3-[(2Z)-4-(4-BROMOPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B389091.png)



![3-(2-[(4-chlorophenyl)imino]-4-(3,4-dimethylphenyl)-1,3-thiazol-3(2H)-yl)-1-propanol](/img/structure/B389096.png)
![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-IODOPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389100.png)

![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-chlorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B389103.png)
